5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine
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Overview
Description
5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine is a chemical compound with the following IUPAC name : this compound is a chemical compound with the following IUPAC name: This compound . Its molecular formula is C10H6Br2FN2 , and its molecular weight is approximately 253.07 g/mol . This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms.
Preparation Methods
Synthetic Routes: The synthetic preparation of 5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine involves several steps. One common approach is the Suzuki–Miyaura coupling reaction In this reaction, a boron reagent (such as arylboronic acid or boronic ester) reacts with an aryl halide (bromo or fluorophenyl) in the presence of a palladium catalyst . The specific synthetic route may vary depending on the desired substitution pattern and reaction conditions.
Industrial Production Methods: While industrial-scale production methods are not widely documented, the compound can be synthesized in the laboratory using the Suzuki–Miyaura coupling or other suitable methods.
Chemical Reactions Analysis
5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine can undergo various chemical reactions:
- Substitution Reactions : The bromo and fluorophenyl groups make it susceptible to nucleophilic substitution reactions.
- Reduction Reactions : Reduction of the bromo or fluorophenyl group can yield different derivatives.
- Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions with various nucleophiles.
Common reagents include boron reagents (for cross-coupling), reducing agents (such as lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine finds applications in:
- Medicinal Chemistry : It serves as a scaffold for designing potential drug candidates due to its structural features.
- Biological Studies : Researchers use it as a probe to study biological processes.
- Materials Science : It may be incorporated into materials for specific properties.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It could interact with cellular targets, enzymes, or receptors, leading to various effects. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine is unique due to its specific substitution pattern, similar compounds include:
These compounds share structural similarities but differ in substituents and properties.
Properties
CAS No. |
1260808-05-6 |
---|---|
Molecular Formula |
C10H5Br2FN2 |
Molecular Weight |
331.97 g/mol |
IUPAC Name |
5-bromo-2-(4-bromo-2-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Br2FN2/c11-6-1-2-8(9(13)3-6)10-14-4-7(12)5-15-10/h1-5H |
InChI Key |
UDRZAKPXJOBQKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
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